1-Fluoro-4-methoxy-2-vinylbenzene
Overview
Description
1-Fluoro-4-methoxy-2-vinylbenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-fluoro-4-methoxybenzene.
Vinylation Reaction:
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Hydrocarbons or partially reduced derivatives.
Scientific Research Applications
1-Fluoro-4-methoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methoxy-2-vinylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as a nucleophile, reacting with electrophiles to form substituted products.
Oxidation and Reduction: The ethenyl and fluoro groups undergo redox reactions, leading to the formation of different functional groups.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Benzene, 1-fluoro-4-methoxy-: A similar compound with a fluoro and methoxy group but without the ethenyl group.
Benzene, 1-ethenyl-4-methoxy-: A compound with an ethenyl and methoxy group but without the fluoro group.
Benzene, 1-ethynyl-4-methoxy-: A compound with an ethynyl and methoxy group, differing in the type of carbon-carbon multiple bond.
Uniqueness: 1-Fluoro-4-methoxy-2-vinylbenzene is unique due to the presence of all three substituents (ethenyl, fluoro, and methoxy) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-ethenyl-1-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQGDFZDYGZBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466054 | |
Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196519-60-5 | |
Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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